molecular formula C17H19FN4O2S B4549937 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4549937
M. Wt: 362.4 g/mol
InChI Key: JQQIMUNIHZIMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O2S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is 362.12127520 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

  • Microwave-assisted synthesis techniques have been utilized to create hybrid molecules containing 1,3,4-thiadiazole moieties. These compounds demonstrated moderate antimicrobial activity against various test microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013).

  • Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, a specific compound exhibited promising activity against tuberculosis with minimal cytotoxicity, highlighting the potential for similar structures in antituberculosis drug development (Jeankumar et al., 2013).

Anticancer Properties

  • Novel fluoro-substituted compounds have been synthesized and shown to possess anti-lung cancer activity. These findings suggest that similar fluorine-containing structures may have therapeutic potential in oncology (Hammam et al., 2005).

Anti-inflammatory and Analgesic Agents

  • The synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural products has demonstrated significant anti-inflammatory and analgesic activities. These compounds, through their unique structural features, have shown high COX-2 selectivity, offering a pathway for the development of new therapeutic agents (Abu-Hashem et al., 2020).

Antimicrobial and DNA Binding Studies

  • Synthesized 1,3,4-thiadiazole derivatives have been explored for their potential in binding with DNA and exhibiting antimicrobial activity. This research indicates that such compounds can be potent antimicrobial agents and may interact with DNA in ways that could be exploited for therapeutic purposes (Farooqi et al., 2018).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-14-20-21-17(25-14)19-15(23)11-6-8-22(9-7-11)16(24)12-4-3-5-13(18)10-12/h3-5,10-11H,2,6-9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQIMUNIHZIMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 3
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

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